L-Pyroglutamic Acid
Beschreibung
Overview of L-Pyroglutamic Acid as a Metabolite and Amino Acid Derivative
This compound is recognized as a naturally occurring metabolite found in various organisms, from archaebacteria to humans, as well as in plants. hmdb.camdpi.com It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine residues. hmdb.caijmrhs.com This cyclization can occur enzymatically, catalyzed by gamma-glutamylcyclotransferase, or non-enzymatically. hmdb.caijmrhs.com L-PGA is an intermediate in the glutathione (B108866) cycle, where it is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. nih.govcsic.esmedchemexpress.com
As an amino acid derivative, L-PGA possesses a five-membered lactam ring structure. nih.govcymitquimica.com Its presence has been noted in various biological contexts, including as an algal metabolite and a derivative of L-proline. nih.gov Research indicates its involvement in different metabolic pathways. nih.govmdpi.com For instance, elevated levels of pyroglutamic acid in blood may be linked to issues with glutamine or glutathione metabolism. nih.govhmdb.ca It is found in significant quantities in brain tissue and other tissues, particularly skin, often in a bound form. nih.govhmdb.ca In plants, this compound has been identified as a resistance-related metabolite in barley in response to Fusarium infection. mdpi.com It is considered an analogue and potential precursor of glutamate, which is vital for glutathione biosynthesis. mdpi.com
Historical Context of this compound Discovery and Characterization
The formation of pyroglutamic acid by heating glutamic acid at 180°C, resulting in the loss of a water molecule, was first documented in 1882. wikipedia.org This early observation provided initial insights into the chemical nature and formation of this cyclic compound. Further characterization efforts over time have elucidated its structure, chemical properties, and its presence in biological systems. nih.govalfa-chemistry.commpg.de The understanding of its enzymatic formation from glutathione through the action of γ-glutamyl cyclotransferase has contributed significantly to its biochemical context. wikipedia.org Academic research has continued to explore its roles and potential applications, including its effects on neurochemical parameters and its antifungal activities. researchgate.netfrontiersin.org
Enantiomeric Forms: this compound vs. D-Pyroglutamic Acid in Biological Systems
Pyroglutamic acid exists in two distinct enantiomeric forms: this compound ((2S) or (-)) and D-pyroglutamic acid ((2R) or (+)). nih.govwikipedia.org These enantiomers have different configurations at the chiral center. nih.govwikipedia.org this compound is considered the biologically active enantiomer in humans. medchemexpress.comxtend-life.co.nz
While this compound is a derivative of L-glutamic acid, D-pyroglutamic acid is a metabolite of D-glutamate and is formed by the enzyme D-glutamate cyclase. caymanchem.com Research has shown that levels of D-pyroglutamic acid can be elevated in the urine of individuals with nascent metabolic syndrome and in the plasma of patients with end-stage renal disease. caymanchem.com Both L- and D-pyroglutamic acid can accumulate in the blood plasma in end-stage renal disease. caymanchem.com
Academic research differentiates between the two forms due to their potentially distinct biological activities and metabolic pathways. For example, studies investigating the neurochemical effects of pyroglutamic acid have specifically examined this compound. researchgate.net Similarly, research into antifungal activities has focused on this compound analogues. frontiersin.org
Here is a table summarizing some key properties of the L and D enantiomers:
| Property | This compound | D-Pyroglutamic Acid |
| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxylic acid alfa-chemistry.comcdutcm.edu.cn | (2R)-5-oxopyrrolidine-2-carboxylic acid fishersci.catcichemicals.com |
| PubChem CID | 7405 nih.gov | 439685 fishersci.ca |
| Molecular Formula | C5H7NO3 alfa-chemistry.comfishersci.ca | C5H7NO3 fishersci.catcichemicals.com |
| Molecular Weight | 129.11 g/mol alfa-chemistry.com | 129.115 g/mol fishersci.ca |
| Configuration | (2S) or (-) wikipedia.org | (2R) or (+) wikipedia.org |
Detailed research findings highlight the distinct biological roles and occurrences of the L and D forms, necessitating their separate consideration in academic studies.
| Research Area | Enantiomer Studied | Key Findings | Source |
| Neurochemical Effects | This compound | Decreased Na+-dependent and Na+-independent glutamate binding in rats. Did not cause major neurotoxic lesion in a rat model. | researchgate.net |
| Antifungal Activity | This compound | Showed excellent antifungal activity against P. infestans and P. cubensis. This compound analogues showed activity against Fusarium graminearum. | frontiersin.org |
| Plant Stress Tolerance | This compound | Improved drought tolerance in lettuce by stimulating photosynthesis, antioxidant processes, and preserving osmotic and water balance. csic.esresearchgate.net | csic.esresearchgate.net |
| Metabolite Biomarker | Pyroglutamic acid (general, but L-form is primary in humans) | Identified as a potential diagnostic biomarker for systemic lupus erythematosus. medchemexpress.com Elevated levels in serum of ulcerative colitis patients. nih.gov | medchemexpress.comnih.gov |
| Taste Receptor Interaction | This compound | Interacted with the human sour taste receptor hPKD2L1, inducing inward-current activity. nih.gov | nih.gov |
| Enzyme Inhibition | Pyroglutamic acid (general) | Inhibited the catalytic activities of PDE5A1, ACE, and urease in vitro. mdpi.com | mdpi.com |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046260 | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | L-Pyroglutamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |
| Record name | SID57260135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98-79-3 | |
| Record name | L-Pyroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pidolic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pidolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Proline, 5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pidolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIDOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of L Pyroglutamic Acid
Gamma-Glutamyl Cycle and Glutathione (B108866) Metabolism
L-Pyroglutamic acid is a key component of the gamma-glutamyl cycle, a six-enzyme pathway essential for the synthesis and recycling of the vital antioxidant, glutathione. rupahealth.comnih.gov This cycle facilitates the transport of amino acids across cell membranes and is central to cellular detoxification and redox balance. taylorandfrancis.comanu.edu.au
Role in Glutathione Production and Recycling
The gamma-glutamyl cycle is the primary pathway for the de novo synthesis and recycling of glutathione (GSH). rupahealth.com Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine, protects cells from damage caused by reactive oxygen species and xenobiotics. wikipedia.orgpnas.org this compound is formed as a byproduct during the recycling phase of this cycle. taylorandfrancis.com After glutathione is transported out of the cell and utilized, it is broken down. The gamma-glutamyl portion is salvaged and brought back into the cell in the form of gamma-glutamyl amino acids. Inside the cell, these are converted to this compound, which is then hydrolyzed by the enzyme 5-oxoprolinase to regenerate glutamate. wikipedia.org This glutamate can then be used to synthesize new glutathione, thus completing the cycle. pnas.org Elevated levels of pyroglutamic acid can serve as an indicator of increased glutathione turnover or impairments in its metabolism. rupahealth.comtaylorandfrancis.com
Conversion from Gamma-Glutamyl Amino Acids by Gamma-Glutamyl Cyclotransferase
The enzyme gamma-glutamyl cyclotransferase (GGCT) plays a pivotal role in the gamma-glutamyl cycle by catalyzing the conversion of gamma-glutamyl amino acids into this compound and a free amino acid. wikipedia.orgpatsnap.comresearchgate.net This intracellular reaction is a crucial step in the breakdown of gamma-glutamyl amino acids that are formed during the transport of amino acids into the cell and the degradation of extracellular glutathione. anu.edu.auresearchgate.net The activity of GGCT ensures the release of the amino acid and the formation of this compound, which can then be further metabolized to regenerate glutamate. wikipedia.orgwikipedia.org
| Enzyme | Substrate | Product(s) | Function in Pathway |
| Gamma-Glutamyl Cyclotransferase (GGCT) | (5-L-glutamyl)-L-amino acid | This compound (5-oxoproline) and L-amino acid | Catalyzes the formation of this compound from gamma-glutamyl amino acids, a key step in glutathione recycling. wikipedia.orgpatsnap.com |
| 5-Oxoprolinase | This compound (5-oxoproline) | L-Glutamate | Converts this compound back to glutamate, allowing it to be reused for glutathione synthesis. wikipedia.org |
Association with Glutathione Synthetase Deficiency
Glutathione synthetase deficiency is a rare autosomal recessive metabolic disorder caused by mutations in the GSS gene, which codes for the enzyme glutathione synthetase. wikipedia.orgmetabolicsupportuk.org This enzyme catalyzes the final step in glutathione synthesis, the joining of gamma-glutamylcysteine (B196262) and glycine. nih.gov A deficiency in this enzyme disrupts the gamma-glutamyl cycle, leading to a buildup of gamma-glutamylcysteine. nih.gov This excess substrate is then shunted into an alternative pathway where it is converted by gamma-glutamyl cyclotransferase into this compound. nih.govnih.gov The resulting overproduction of this compound overwhelms the capacity of the 5-oxoprolinase enzyme to convert it to glutamate, leading to its accumulation in the blood and excretion in the urine, a condition known as 5-oxoprolinuria or pyroglutamic aciduria. wikipedia.orgnih.gov This accumulation can cause severe high anion gap metabolic acidosis, hemolytic anemia, and neurological symptoms. rupahealth.commedscape.com
| Condition | Deficient Enzyme | Accumulated Metabolite | Key Clinical Manifestations |
| Glutathione Synthetase Deficiency | Glutathione Synthetase | This compound (5-oxoproline) | 5-oxoprolinuria, high anion gap metabolic acidosis, hemolytic anemia, neurological damage. rupahealth.comwikipedia.orgmedscape.com |
Interplay with Glutamate-Cysteine Ligase and Dipeptidase
Glutamate-cysteine ligase (GCL), formerly known as gamma-glutamylcysteine synthetase, is the rate-limiting enzyme in glutathione synthesis. wikipedia.orgnih.gov It catalyzes the first step, joining glutamate and cysteine to form gamma-glutamylcysteine. abcam.com The activity of GCL is tightly regulated; under normal conditions, it is subject to feedback inhibition by glutathione. litfl.com In states of glutathione depletion, such as in glutathione synthetase deficiency, this feedback inhibition is lost. This leads to increased GCL activity and a subsequent overproduction of gamma-glutamylcysteine, which is then converted to this compound. litfl.com
Cell-surface dipeptidases, in concert with gamma-glutamyl transpeptidase (GGT), are involved in the breakdown of extracellular glutathione. GGT transfers the gamma-glutamyl moiety of glutathione to an acceptor amino acid, forming a gamma-glutamyl amino acid, while the remaining cysteinylglycine (B43971) is cleaved by a dipeptidase into cysteine and glycine. rupahealth.com These components can then be taken up by the cell for the resynthesis of glutathione.
Formation from Glutamine and Glutamic Acid
In addition to its enzymatic formation within the gamma-glutamyl cycle, this compound can also be generated through the cyclization of glutamine and glutamic acid residues, particularly at the N-terminus of peptides and proteins. wikipedia.orgnih.gov This conversion can occur non-enzymatically under certain conditions.
Non-Enzymatic Cyclization
N-terminal glutamine and glutamic acid residues can spontaneously undergo an intramolecular cyclization reaction to form a pyroglutamate (B8496135) residue. wikipedia.orgcreative-biolabs.com This post-translational modification, known as pyroglutamylation, involves a nucleophilic attack of the N-terminal amino group on the side-chain carbonyl carbon. nih.gov In the case of glutamine, this reaction releases an ammonia (B1221849) molecule, while for glutamic acid, a water molecule is eliminated. nih.govthieme-connect.de
This non-enzymatic conversion is a known modification that can occur during the production and storage of therapeutic proteins, such as monoclonal antibodies. google.comgoogle.com The rate of this spontaneous cyclization is influenced by factors such as pH and temperature. google.comnih.gov For instance, the formation of pyroglutamate from glutamic acid is favored at acidic (pH 4) and basic (pH 8) conditions, while it is less common at neutral pH. nih.gov While this reaction can happen spontaneously, it can also be catalyzed by enzymes called glutaminyl cyclases. creative-biolabs.comacs.org
| Precursor Amino Acid | Reaction Type | Conditions Favoring Reaction |
| N-terminal Glutamine | Non-enzymatic intramolecular cyclization | Spontaneous, can occur during protein production and storage. nih.govcreative-biolabs.com |
| N-terminal Glutamic Acid | Non-enzymatic intramolecular cyclization | Spontaneous, influenced by pH (favored at pH 4 and 8) and temperature. google.comnih.gov |
Enzymatic Conversion by Glutaminyl Cyclases
The conversion of N-terminal glutamine residues into pyroglutamate is a significant post-translational modification catalyzed by enzymes known as glutaminyl cyclases (QCs). wikipedia.orgnih.govnih.gov This enzymatic reaction is considerably faster than the spontaneous cyclization that can also occur. nih.govnih.gov QCs are found in a wide range of organisms, from bacteria and plants to animals, including humans. nih.govnih.govnih.gov In fungi, two homologous QC enzymes, QC-1 and QC-2, have been identified in the endoplasmic reticulum, where they are essential for the pyroglutamate modification of secreted enzymes. nih.govasm.org The reaction involves the intramolecular cyclization of an N-terminal L-glutamine residue, which results in the release of an ammonia molecule and the formation of the stable five-membered lactam ring of pyroglutamic acid. nih.govnih.gov This modification is crucial for the stability and function of many peptides and proteins, including peptide hormones. nih.govgoogle.com
Table 1: Overview of Glutaminyl Cyclase (QC) Activity
| Feature | Description | Source(s) |
|---|---|---|
| Function | Catalyzes the cyclization of N-terminal glutamine (and glutamate) to pyroglutamate. | wikipedia.orgnih.govgoogle.com |
| Subcellular Location | Endoplasmic Reticulum (in fungi) | nih.govasm.org |
| Reaction | N-terminal Gln → pGlu + NH₃ | nih.govnih.gov |
| Biological Significance | Post-translational modification of peptides and proteins, enhancing stability. | nih.govgoogle.com |
| Organism Distribution | Widespread, found in animals, plants, and fungi. | nih.govnih.gov |
Conversion from Glutamate via Gamma-Glutamyl Phosphate (B84403) Pathway
This compound is a key intermediate in the γ-glutamyl cycle, a pathway responsible for the synthesis and degradation of glutathione. wikipedia.orgtaylorandfrancis.com Within this cycle, L-glutamate can be converted into this compound. The process begins with the enzyme γ-glutamylcysteine synthetase, which activates glutamate by reacting it with ATP to form a high-energy intermediate, γ-glutamyl phosphate. toxicologia.org.ar This intermediate is typically then combined with cysteine to form γ-glutamylcysteine, a precursor to glutathione. toxicologia.org.ar However, under conditions of cysteine deficiency, the γ-glutamyl phosphate can undergo autocyclization to form 5-oxoproline (this compound). toxicologia.org.ar This creates a futile cycle where ATP is consumed, and if ATP levels fall, the subsequent conversion of 5-oxoproline back to glutamate is slowed, leading to its accumulation. toxicologia.org.ar
Conversion to Glutamate by 5-Oxoprolinase
The conversion of this compound back to L-glutamate is a crucial step in the γ-glutamyl cycle, ensuring the salvage of this amino acid for glutathione synthesis. nih.govpnas.org This reaction is catalyzed by the enzyme 5-oxoprolinase, which requires energy in the form of ATP. nih.govpnas.orgnih.gov The enzyme facilitates the opening of the lactam ring of 5-oxoproline to yield L-glutamate, a reaction that involves the stoichiometric cleavage of ATP to ADP and inorganic phosphate. pnas.orgnih.gov The activity of 5-oxoprolinase is dependent on the presence of magnesium (or manganese) and potassium (or ammonium) ions. pnas.orgnih.gov The equilibrium of this reaction strongly favors the formation of glutamate. pnas.orgnih.gov Inhibition of 5-oxoprolinase leads to the accumulation of 5-oxoproline in tissues and its excretion in urine, highlighting the enzyme's critical role in amino acid metabolism. nih.gov
N-Terminal Pyroglutamylation in Proteins and Peptides
Formation from N-Terminal Glutamic Acid and Glutamine Residues
The formation of N-terminal pyroglutamic acid can occur from either an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. wikipedia.orgnih.gov The cyclization of glutamine is a more rapid process, involving a nucleophilic attack of the N-terminal alpha-amino group on the side-chain amide carbon, which results in the elimination of ammonia. nih.govacs.org This reaction can happen spontaneously, especially under certain pH and temperature conditions, but is often catalyzed enzymatically by glutaminyl cyclases. nih.govgoogle.comacs.org
The conversion of N-terminal glutamic acid to pyroglutamic acid involves the loss of a water molecule and generally occurs at a slower rate than the conversion from glutamine. nih.govnih.govnist.gov Studies on monoclonal antibodies have shown that this non-enzymatic reaction can occur in vitro, with the rate being influenced by pH; minimal formation is observed at pH 6.2, with increased rates at more acidic (pH 4) or alkaline (pH 8) conditions. nih.govresearchgate.net
Table 2: Comparison of pGlu Formation from N-Terminal Gln vs. Glu
| Feature | N-Terminal Glutamine (Gln) | N-Terminal Glutamic Acid (Glu) | Source(s) |
|---|---|---|---|
| Reaction | Intramolecular cyclization with loss of ammonia (NH₃). | Intramolecular cyclization with loss of water (H₂O). | nih.govnist.gov |
| Relative Rate | Faster. | Slower. | nih.govresearchgate.net |
| Catalysis | Can be spontaneous or catalyzed by glutaminyl cyclase. | Can be spontaneous or catalyzed by glutaminyl cyclase. | wikipedia.orgnih.govgoogle.com |
| Byproduct | Ammonia (17 Da mass loss). | Water (18 Da mass loss). | nih.govresearchgate.net |
Enzymatic Restoration by Pyroglutamate Aminopeptidase (B13392206)
The pyroglutamate residue forms a stable, blocked N-terminus that is resistant to most aminopeptidases. wikipedia.orgresearchgate.net However, a specific class of enzymes, known as pyroglutamate aminopeptidases (PGPs) or pyrrolidone carboxyl peptidases, can hydrolytically cleave the pGlu residue from the N-terminus of peptides and proteins. nih.govnih.govwikipedia.org This enzymatic action restores a free N-terminus, making the polypeptide susceptible to further degradation or analysis. wikipedia.orgwikipedia.org These enzymes are found in various organisms, from bacteria to mammals, and exhibit different specificities. nih.gov For instance, Type I PGP is a cytosolic cysteine peptidase with broad substrate specificity, while Type II is a membrane-bound metalloenzyme with a narrow specificity, primarily acting on thyrotropin-releasing hormone (TRH). nih.gov The enzyme from the hyperthermophilic archaeon Pyrococcus furiosus is particularly robust and is used as a tool in protein sequencing. sigmaaldrich.com
Impact on N-Terminal Sequencing Methodologies
The presence of an N-terminal pyroglutamic acid residue poses a significant challenge for protein sequencing, particularly for the classical Edman degradation method. wikipedia.orgspringernature.com Edman degradation requires a free primary amino group at the N-terminus to react with the sequencing reagent, phenyl isothiocyanate (PITC). pharmiweb.commetwarebio.com The cyclization of glutamine or glutamic acid into pyroglutamate incorporates the N-terminal amino group into the lactam ring, effectively blocking it. wikipedia.orgnih.gov This "blocked" N-terminus prevents the PITC coupling reaction, thereby halting the sequencing process before it can begin. springernature.commetwarebio.com To overcome this, proteins with a pGlu N-terminus must first be treated with a pyroglutamate aminopeptidase to enzymatically remove the blocking group, which then allows for subsequent N-terminal sequence analysis. wikipedia.orgsigmaaldrich.com
Biological Roles and Physiological Functions
Role in Neurological and Cognitive Function
L-Pyroglutamic acid, a cyclic derivative of glutamic acid, plays a multifaceted role in the central nervous system, influencing neurotransmitter systems and contributing to cognitive processes such as memory and learning. nih.govnih.gov It is a naturally occurring amino acid that can cross the blood-brain barrier and interact with various neural pathways. georganics.sk
This compound exerts its effects on neurological function by modulating several key neurotransmitter systems, including the cholinergic, GABAergic, and glutamatergic pathways. nih.govgeorganics.sk Its interactions are complex, involving direct receptor binding and influencing the release and storage of neurotransmitters.
This compound has been shown to positively influence the cholinergic system, which is crucial for memory and learning. wikipedia.orgnih.gov Studies in animal models demonstrate that it can counteract the effects of scopolamine, a substance known to induce amnesia by blocking cholinergic receptors. nih.gov Specifically, administration of pyroglutamic acid was found to prevent the scopolamine-induced decrease in acetylcholine (B1216132) levels in the cortex and hippocampus. nih.gov This suggests that this compound supports cholinergic activity, which is a key mechanism for its cognition-enhancing properties. nih.govnih.gov Research indicates that like other 2-oxopyrrolidone derivatives, this compound's ability to enhance cognitive function is linked to its activity on cortical and hippocampal cholinergic mechanisms. nih.gov
This compound has demonstrated anxiolytic (anti-anxiety) properties. nih.gov Studies have shown it increases the release of Gamma-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, from the cerebral cortex. nih.gov This increased GABA outflow is believed to be a key contributor to its calming effects. nih.gov The anxiolytic effect of this compound is stereospecific, with the L-isomer being active while the D-isomer is not. nih.gov Importantly, its mechanism of action appears to be distinct from that of benzodiazepines, a common class of anti-anxiety drugs. nih.gov
Given its structural similarity to L-glutamic acid, this compound has a significant relationship with the glutamate (B1630785) system. nih.gov It is considered a metabolite in the glutathione (B108866) cycle and can be converted to glutamate in the brain. georganics.skwikipedia.org Research suggests it may function as a form of glutamate storage. wikipedia.org
Furthermore, this compound acts as an antagonist to glutamate. It has been shown to protect against glutamate-induced convulsions in mice, with a potency similar to glutamic acid diethylester. nih.gov It appears to act at non-NMDA (N-methyl-D-aspartate) receptors, as it did not prevent seizures induced by NMDA. nih.gov Studies have confirmed that this compound interacts with excitatory amino acid receptors, significantly binding to sites labeled by L-glutamic acid. nih.gov This interaction can decrease both sodium-dependent and sodium-independent glutamate binding. researchgate.net
Table 1: Effects of this compound on Neurotransmitter Systems
| Neurotransmitter System | Observed Effect | Mechanism of Action | Supporting Findings |
|---|---|---|---|
| Cholinergic | Enhancement of Activity | Prevents scopolamine-induced decrease in acetylcholine levels. nih.gov | Reverses scopolamine-induced memory disruption in rats. nih.gov |
| GABAergic | Increased GABA Release | Stimulates GABA outflow from the cerebral cortex. nih.gov | Demonstrates stereospecific anxiolytic effects in animal models. nih.gov |
| Glutamatergic | Antagonism & Storage | Competitively binds to glutamate receptors (non-NMDA). nih.govnih.gov May serve as a storage form of glutamate. wikipedia.org | Protects against glutamate-induced seizures. nih.gov Decreases glutamate binding in rat forebrains. nih.govresearchgate.net |
| Dopaminergic | Potential Interaction | Active metabolites (pyroglutamyl peptides) may affect the dopaminergic system. | L-Glutamic acid can stimulate the release of endogenous dopamine (B1211576). nih.govselleckchem.com |
The interaction between this compound and the dopaminergic system is less direct but is an area of ongoing research. Some studies hypothesize that its active metabolites, pyroglutamyl peptides, may influence glutamatergic and dopaminergic systems, which could contribute to its observed behavioral effects. Since L-glutamic acid itself can stimulate the release of dopamine, the role of this compound as a precursor and modulator of the glutamate system suggests a potential indirect influence on dopamine levels. nih.govselleckchem.com
This compound is recognized for its nootropic, or cognition-enhancing, properties. nih.gov Research has consistently shown its ability to improve learning and memory, particularly in models of age-associated memory impairment. nih.govnih.gov
In studies involving aged rats, treatment with the arginine salt of pyroglutamic acid was found to facilitate the acquisition of active avoidance behaviors and improve the retention of passive avoidance responses. nih.gov This indicates an improvement in both learning and memory capacities. nih.gov
Human trials have also yielded positive results. A double-blind, placebo-controlled study involving elderly subjects with age-related memory deficits found that this compound was effective in improving certain verbal memory functions over a 60-day period. nih.gov These findings highlight its potential as a supportive agent for cognitive function.
Table 2: Summary of Key Research Findings on this compound and Cognition
| Study Type | Subject | Key Findings | Conclusion |
|---|---|---|---|
| Preclinical (Animal) | Old Rats | Facilitated acquisition and inhibited extinction of active avoidance tasks; improved retention in passive avoidance tasks. nih.gov | This compound improves learning and memory capacities in aged rats. nih.gov |
| Preclinical (Animal) | Rats | Prevented both electroconvulsive shock (ECS) and scopolamine-induced amnesia. nih.gov | Demonstrates cognition-enhancing properties through action on cholinergic mechanisms. nih.gov |
| Clinical Trial (Human) | Aged subjects with memory deficits | Improved performance in several verbal memory tasks compared to placebo over 60 days. nih.gov | Effective in improving some memory functions in subjects with age-related memory decline. nih.gov |
| Preclinical (Animal) | Guinea Pigs | Increased the release of both Acetylcholine and GABA from the cerebral cortex. nih.gov | The compound modifies brain neurochemistry, which is linked to its behavioral effects. nih.gov |
Neuroprotective Properties
This compound has demonstrated notable neuroprotective effects in preclinical studies. Research has shown that a combination of pyroglutamic acid and pyrrolidone can significantly improve cerebral circulation in rats experiencing global recurrent brain ischemia. nih.gov In these models, the drug composition not only enhanced blood flow in the ischemically damaged brain but did so to a greater extent than in healthy control animals. nih.gov
Furthermore, in a model of ischemic state induced by high radial gravitational overload, pretreatment with the pyroglutamic acid-pyrrolidone composition led to a 2 to 2.5-fold increase in the survival rate of the rats. nih.gov These findings suggest a substantial neuroprotective action of this composition. nih.gov While this compound has been shown to interfere with glutamate binding, it did not cause significant lesions in a model of neurotoxicity, indicating a complex interaction with neuronal systems. researchgate.net Additionally, pyroglutamic acid-containing amyloid-beta peptides have been identified in the brain tissue of individuals with Alzheimer's disease, suggesting a potential role in the pathology of neurodegenerative diseases.
Involvement in Oxidative Stress and Antioxidant Defense
This compound is intricately linked to the body's mechanisms for managing oxidative stress, primarily through its connection with glutathione metabolism. rupahealth.comtaylorandfrancis.com
This compound serves as a crucial marker for the turnover of glutathione, a key antioxidant in the body. rupahealth.comhealthmatters.io It is an intermediate in the gamma-glutamyl cycle, which is responsible for the synthesis and recycling of glutathione. wikipedia.orgrupahealth.com Elevated levels of pyroglutamic acid in urine can indicate a depletion of glutathione stores. healthmatters.ionih.govhealthmatters.io This occurs because when glutathione is depleted, the gamma-glutamyl cycle can be disrupted, leading to an accumulation of pyroglutamic acid. Conditions associated with increased oxidative stress, such as sepsis and diabetes mellitus, often lead to increased utilization and subsequent depletion of glutathione, resulting in elevated pyroglutamic acid levels. nih.gov Therefore, monitoring pyroglutamic acid levels can provide insights into the body's glutathione status and the degree of oxidative stress. nih.gov
| Condition | Effect on Glutathione | Impact on this compound | Reference |
|---|---|---|---|
| Increased Oxidative Stress (e.g., Sepsis, Diabetes) | Increased utilization and depletion | Elevated levels due to disrupted gamma-glutamyl cycle | |
| Glycine Insufficiency | Impaired glutathione recovery | Increased levels | nih.gov |
| Genetic Disorders in Gamma-Glutamyl Cycle | Deficient synthesis or recycling | Significant accumulation (Pyroglutamic acidosis) |
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage. mdpi.com Glutamate toxicity, a major contributor to cell death in the nervous system, is mediated by ROS. nih.govrsc.org The production of ROS is closely linked to the depletion of glutathione. nih.gov As this compound levels reflect glutathione status, there is an indirect relationship between this compound and ROS production. rupahealth.comnih.gov In conditions of chronic hyperglycemia, such as in diabetes, there is an increased mitochondrial production of ROS, leading to oxidative stress. rupahealth.com This, in turn, can lead to impaired glutathione turnover and elevated levels of pyroglutamic acid. rupahealth.com The depletion of glutathione is concurrent with an initial slow increase in ROS, followed by a much more rapid and significant rise. nih.gov
The accumulation of this compound can be indicative of a compromised cellular antioxidant capacity due to its link with glutathione depletion. healthmatters.ionih.gov Glutathione is a vital component of the cellular antioxidant defense system, detoxifying harmful substances and neutralizing ROS. taylorandfrancis.comnih.gov When glutathione levels are low, as suggested by high pyroglutamic acid levels, the cell's ability to counteract oxidative damage is diminished. nih.gov Conversely, some studies suggest that exogenous application of related compounds like L-glutamic acid can enhance the antioxidant defense system in plants under stress by boosting the activity of enzymatic and non-enzymatic antioxidants. nih.gov However, in animal models, high concentrations of this compound have been shown to impair brain energy production by reducing CO2 production and ATP levels, which could indirectly affect the cell's ability to maintain its antioxidant defenses. nih.gov
Osmoregulation and Stress Response in Organisms
Osmoregulation is the process by which organisms maintain a stable internal water and salt balance. wikipedia.orgopentextbc.casaskoer.cayoutube.com this compound has been implicated in the stress response of various organisms, particularly in the context of osmoprotection. researchgate.netsemanticscholar.org
This compound plays a significant role in helping plants cope with water deficit stress. exlibrisgroup.comresearchgate.netfao.org Studies on lettuce plants have shown that the application of pyroglutamic acid can increase yield even under conditions of reduced irrigation. exlibrisgroup.comfao.orgull.es This protective effect is achieved through several mechanisms. This compound helps to maintain osmotic and water balance within the plant cells, enhances the rate of photosynthesis, and boosts the plant's antioxidant defenses. exlibrisgroup.comfao.org By acting as an osmoprotectant, it helps the plant to retain water and continue to grow under drought conditions. researchgate.net
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Yield | Increased by 31% | exlibrisgroup.com |
| Fresh Weight | Enhanced by 37% | fao.org |
| Photosynthesis Rate | Enhanced | exlibrisgroup.comfao.org |
| Antioxidant Defenses | Enhanced | exlibrisgroup.comfao.org |
| Osmotic and Water Balance | Maintained | exlibrisgroup.comfao.org |
Influence on Proline Accumulation in Plants
This compound is implicated in the plant's response to abiotic stress, partly through its relationship with proline, a critical osmolyte. Under stressful conditions such as drought, this compound can serve as a precursor for the synthesis of proline. researchgate.net The metabolic pathway involves the conversion of this compound to glutamic acid (glutamate), which is the direct precursor for proline biosynthesis. researchgate.netfrontiersin.orgnih.gov This pathway is a key component of how plants adapt to environmental challenges.
Table 1: Effect of this compound on Lettuce Yield Under Water Deficit
Data from a field study on lettuce plants with 30% less than optimal irrigation.
| Treatment Group | Parameter | Improvement vs. Untreated Stress Group |
|---|---|---|
| Pyroglutamic Acid (PG) Treated | Fresh Weight | + 37% |
| Pyroglutamic Acid (PG) Treated | Yield | + 31% |
Role in Immune System Modulation
This compound has been identified as a metabolite with potential immunomodulatory functions. Its role has been highlighted in studies related to allergic inflammatory conditions, such as eosinophilic asthma. In a study involving a mouse model of this condition, this compound was identified as one of the key plasma biomarkers that changed significantly after treatment with an herbal decoction known to have anti-asthmatic effects. wbcil.com
The research found that levels of this compound were associated with the balance of T-helper 17 (Th17) cells and regulatory T (Treg) cells. wbcil.com This balance is crucial for maintaining immune homeostasis, as Th17 cells are typically pro-inflammatory, while Treg cells are immunosuppressive. The study observed that the treatment increased the percentage of Treg cells and decreased the percentage of Th17 cells, and these changes correlated with the metabolic profile that included this compound. wbcil.com While the precise mechanism by which this compound influences this immune balance is still under investigation, its identification as a key biomarker suggests its involvement in the pathways that regulate immune responses. wbcil.com
Gut Microbiota and Intestinal Health
Emerging research indicates a beneficial relationship between this compound and the gut environment. Studies have shown that pyroglutamic acid can contribute to maintaining the structural integrity of the intestine, reducing inflammation, and positively influencing the composition of the gut microbiota.
In a study on mice fed a high-salt diet, which is known to disrupt intestinal health, supplementation with pyroglutamic acid led to improvements in the structure and abundance of the gut microbiota. It was also found to stabilize the intestinal structure and lower the level of intestinal inflammation. Furthermore, in a separate study on eosinophilic asthma, this compound was identified as a plasma biomarker that correlated with changes in specific gut microbiota genera, including Desulfovibrio, Butyricimonas, and Prevotella 9, following an anti-inflammatory treatment. wbcil.com This link between a systemic metabolite and specific gut bacteria underscores the connection of this compound to the gut-lung axis, suggesting its role in broader systemic health influenced by intestinal microbiota. wbcil.com
Metal Chelation and Mineral Bioavailability
This compound, in its salt form known as pidolate, functions as an effective chelating agent that can improve the bioavailability of essential minerals. wbcil.com Chelation is a process where an organic molecule binds to a mineral ion at multiple points, forming a stable, ring-like structure. This protects the mineral from interacting with other dietary components in the digestive tract that might inhibit its absorption. wbcil.com
The use of this compound as a carrier for minerals is exemplified by magnesium pidolate. Research has demonstrated that this chelated form enhances the absorption of magnesium compared to inorganic forms. An in vitro study using a Caco-2 human intestinal cell model showed that magnesium pidolate had significantly higher absorption rates compared to other common magnesium salts like magnesium citrate, sulphate, and chloride. nih.govsemanticscholar.org This enhanced absorption is attributed to the pidolate carrier, which is thought to facilitate both transcellular (through the cell) and paracellular (between cells) transport of the mineral. Organic magnesium salts, including pidolate, have been shown to result in higher urinary magnesium excretion than inorganic salts, which is an indicator of greater initial absorption into the body.
Table 2: Comparative Absorption of Magnesium Salts in a Caco-2 Cell Model
This table summarizes findings on the relative absorption of different magnesium salts.
| Magnesium Salt | Relative Absorption Level |
|---|---|
| Magnesium Pidolate | Significantly Higher |
| Magnesium Carbonate | Significantly Higher |
| Magnesium Oxide | Significantly Higher |
| Magnesium Citrate | Lower |
| Magnesium Sulphate | Lower |
| Magnesium Chloride | Lower |
Potential Anti-inflammatory Activities
This compound and its derivatives have demonstrated potential anti-inflammatory activities in various experimental models, although its role can be context-dependent. Analogues of this compound have been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced microglial cells. nih.gov
Furthermore, dipeptides containing this compound, such as pyroglutamyl-leucine, have been found to suppress LPS-induced inflammation in macrophage cells. The mechanism for this effect involves the inhibition of major inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). By blocking these pathways, the peptide reduces the secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
However, the role of pyroglutamic acid in inflammation may be complex. In a study on ulcerative colitis, a chronic inflammatory condition, elevated levels of pyroglutamic acid were found in the serum of patients. In this context, pyroglutamic acid was positively correlated with the upregulation of inflammatory factors in intestinal epithelial cells. This suggests that in certain chronic disease states, this compound may be associated with pro-inflammatory responses, highlighting the need for further research to understand its diverse roles in different biological settings.
Clinical Significance and Pathophysiological Implications
Pyroglutamic Acidosis (5-Oxoprolinuria)
Pyroglutamic acidosis is a rare but potentially severe form of high anion gap metabolic acidosis resulting from the excessive accumulation of pyroglutamic acid in the body. rupahealth.comlitfl.comimj.ie This accumulation occurs when the rate of pyroglutamic acid production exceeds its metabolism and renal excretion. pulmonarychronicles.comtaylorandfrancis.com The underlying mechanisms often involve disruptions in the gamma-glutamyl cycle, particularly affecting glutathione (B108866) metabolism. litfl.comimj.ie
Etiology and Associated Conditions
The development of pyroglutamic acidosis can stem from various factors, including genetic defects, drug exposure, nutritional deficiencies, organ dysfunction, and conditions associated with oxidative stress. rupahealth.comorpha.netmetabolicsupportuk.orgalfa-chemistry.comderangedphysiology.commedscape.com
Genetic Mutations and Inborn Errors of Metabolism
Inherited disorders affecting the enzymes of the gamma-glutamyl cycle can lead to pyroglutamic acidosis. The most well-characterized genetic cause is a deficiency in glutathione synthetase (GS), an enzyme essential for glutathione synthesis. metabolicsupportuk.orgidph.state.il.usnih.gov Mutations in the GSS gene, which encodes glutathione synthetase, result in reduced enzyme activity and consequently lower glutathione levels. metabolicsupportuk.orgnih.gov The depletion of glutathione disrupts the negative feedback on gamma-glutamylcysteine (B196262) synthetase, leading to an increased production of gamma-glutamylcysteine, which is then shunted towards the formation of 5-oxoproline (pyroglutamic acid). litfl.commetabolicsupportuk.orgmedscape.com Glutathione synthetase deficiency is an autosomal recessive disorder with varying clinical severity, ranging from mild hemolytic anemia to severe metabolic acidosis, hemolytic anemia, and central nervous system damage. metabolicsupportuk.orgmedscape.comidph.state.il.usnih.gov
Another inherited cause is a deficiency in 5-oxoprolinase, the enzyme responsible for converting 5-oxoproline to glutamate (B1630785). orpha.nettoxicologia.org.ar This deficiency, also inherited in an autosomal recessive manner, leads to the accumulation of 5-oxoproline. orpha.nettoxicologia.org.ar While 5-oxoprolinase deficiency can cause 5-oxoprolinuria, it may not always be associated with metabolic acidosis. taylorandfrancis.comorpha.net
Drug-Induced Accumulation (e.g., Acetaminophen (B1664979) Toxicity)
Certain medications can interfere with the gamma-glutamyl cycle and lead to acquired pyroglutamic acidosis. Acetaminophen (paracetamol) is a commonly implicated drug, particularly with chronic use, even at therapeutic doses. rupahealth.compulmonarychronicles.comresearchgate.netnih.govnih.govucalgary.ca Acetaminophen metabolism depletes glutathione stores, which, as described above, can lead to increased pyroglutamic acid production. litfl.comnih.govnih.govucalgary.ca This is especially true in individuals with predisposing factors such as malnutrition or other underlying conditions. pulmonarychronicles.comresearchgate.netnih.govucalgary.ca
Other drugs associated with pyroglutamic acidosis include flucloxacillin (B1213737) and vigabatrin. litfl.comderangedphysiology.comtoxicologia.org.arnephro.blog Flucloxacillin is thought to inhibit 5-oxoprolinase, impairing the breakdown of pyroglutamic acid. litfl.comderangedphysiology.comresearchgate.net Vigabatrin has also been linked to pyroglutamic acid accumulation. litfl.comderangedphysiology.comtoxicologia.org.arnephro.blog The risk of drug-induced pyroglutamic acidosis is often increased with the co-administration of these medications and in the presence of other risk factors. derangedphysiology.commdpi.com
Nutritional Deficiencies (Glycine, Cysteine, Sulfur Amino Acids)
Adequate levels of amino acid precursors, particularly cysteine and glycine, are essential for glutathione synthesis. rupahealth.comucalgary.cahealthmatters.io Deficiencies in these amino acids or other sulfur amino acids can impair glutathione production, leading to a state of relative glutathione depletion. rupahealth.comucalgary.ca This depletion can then trigger the mechanisms leading to pyroglutamic acid accumulation. rupahealth.comucalgary.ca Malnutrition, in general, is a recognized risk factor for acquired pyroglutamic acidosis. rupahealth.comlitfl.comimj.ieucalgary.canephro.blogderangedphysiology.com
Renal and Hepatic Dysfunction
The kidneys play a role in the clearance of 5-oxoproline. pulmonarychronicles.comtaylorandfrancis.comderangedphysiology.com Renal dysfunction, whether acute or chronic, can impair the excretion of pyroglutamic acid, contributing to its accumulation and the development of acidosis. rupahealth.compulmonarychronicles.comtaylorandfrancis.comderangedphysiology.comnjmonline.nl The liver is also crucial for glutathione synthesis and metabolism. derangedphysiology.comderangedphysiology.com Hepatic dysfunction, particularly chronic liver failure or cirrhosis, can lead to diminished hepatic glutathione reserves, increasing susceptibility to pyroglutamic acidosis. derangedphysiology.comderangedphysiology.comnih.gov
Oxidative Stress Conditions (e.g., Sepsis, Diabetes Mellitus)
Conditions associated with increased oxidative stress can lead to increased utilization and depletion of glutathione, a key antioxidant. rupahealth.comlitfl.comderangedphysiology.com When glutathione is depleted, the gamma-glutamyl cycle can be disrupted, favoring the production of pyroglutamic acid. litfl.comderangedphysiology.com Sepsis is a significant cause of glutathione depletion and is frequently associated with acquired pyroglutamic acidosis. rupahealth.comlitfl.comtaylorandfrancis.comderangedphysiology.comderangedphysiology.comfortunejournals.comnih.govcornell.edu Diabetes mellitus, particularly with chronic hyperglycemia, can also increase oxidative stress and elevate pyroglutamic acid levels, indicating impaired glutathione turnover. rupahealth.com
Clinical Manifestations and Metabolic Consequences
The clinical presentation of pyroglutamic acid accumulation varies depending on the severity and underlying cause, ranging from metabolic acidosis to neurological complications. nih.govhmdb.canih.govmedscape.compsu.edujmolpat.compsu.eduresearchgate.net
High Anion Gap Metabolic Acidosis
A prominent metabolic consequence of L-pyroglutamic acid accumulation is high anion gap metabolic acidosis (HAGMA). rupahealth.comnih.govlitfl.comnih.govwikipedia.orgpsu.edujmolpat.comresearchgate.netderangedphysiology.comcaep.camdpi.comtandfonline.comnih.gov This occurs when the elevated levels of pyroglutamic acid, an unmeasured organic acid, contribute significantly to the anion gap. caep.canih.gov Pyroglutamic acidosis is considered a rare but important cause of HAGMA. litfl.comcaep.ca
The mechanism often involves disruptions in the gamma-glutamyl cycle, particularly glutathione depletion. rupahealth.comnih.govnih.govlitfl.comnih.govpsu.eduderangedphysiology.comcaep.camdpi.comtandfonline.comderangedphysiology.com Glutathione depletion can remove the negative feedback on gamma-glutamyl cysteine synthetase, leading to an overproduction of gamma-glutamylcysteine, which is then shunted to form pyroglutamic acid via gamma-glutamyl cyclotransferase. litfl.comderangedphysiology.comcaep.ca Additionally, inhibition of the enzyme 5-oxoprolinase, which is responsible for breaking down pyroglutamic acid, can also lead to its accumulation and acidosis. nih.govlitfl.comderangedphysiology.com
Pyroglutamic acidosis has been associated with various factors, including chronic acetaminophen use, which depletes glutathione stores, malnutrition, sepsis, liver disease, and renal impairment. rupahealth.comnih.govhealthmatters.ionih.govlitfl.comnih.govpsu.educaep.camdpi.comtandfonline.comderangedphysiology.com Certain medications, such as flucloxacillin and vigabatrin, have also been implicated due to their potential to inhibit 5-oxoprolinase. nih.govlitfl.comderangedphysiology.commdpi.comtandfonline.comnih.gov
Here is a table summarizing factors associated with pyroglutamic acidosis:
Factors Associated with Pyroglutamic Acidosis
Hemolytic Anemia and Central Nervous System Damage
In severe, inherited forms of glutathione synthetase deficiency, a disorder affecting the gamma-glutamyl cycle, the accumulation of pyroglutamic acid is associated with hemolytic anemia and progressive central nervous system (CNS) damage. rupahealth.comnih.govnih.govmedscape.compsu.edujmolpat.compsu.eduresearchgate.net This severe phenotypic manifestation is characterized by metabolic acidosis, hemolytic anemia, and eventual CNS damage. medscape.com Acquired pyroglutamic acidosis, particularly in severe cases, can also be associated with encephalopathy. tandfonline.comnih.gov
Neurological Symptoms (Headaches, Confusion, Seizures)
Acidosis, including that caused by pyroglutamic acid accumulation, can lead to various neurological symptoms in adults. These symptoms may include headaches, confusion, fatigue, tremors, sleepiness, and seizures. hmdb.canih.govdrugbank.com Severe cases of pyroglutamic acidosis can present with altered mental status and clinical manifestations of metabolic acidosis. caep.catandfonline.com Encephalopathy has also been reported in association with this condition. tandfonline.comnih.gov
Intellectual Disability and Delayed Development
Inborn errors of metabolism that result in organic acidemias, such as certain deficiencies in the enzymes of the gamma-glutamyl cycle leading to pyroglutamic aciduria, can be associated with intellectual disability and delayed development in affected children. hmdb.canih.govdrugbank.commedscape.compsu.eduresearchgate.netprobes-drugs.org The severe form of generalized glutathione synthetase deficiency, characterized by pyroglutamic aciduria, is linked to neurological disabilities and psychomotor retardation. medscape.compsu.edu
Association with Specific Diseases
While this compound is involved in normal metabolic processes and has been explored for potential cognitive benefits, its pathological accumulation is primarily associated with metabolic disorders and conditions that disrupt glutathione metabolism. rupahealth.comnih.govhmdb.canih.govmedscape.compsu.edujmolpat.compsu.eduresearchgate.net
Neurological Disorders
Elevated levels of this compound are notably associated with inherited metabolic disorders that affect the gamma-glutamyl cycle, leading to conditions that can involve neurological impairment. hmdb.canih.govdrugbank.commedscape.compsu.eduresearchgate.netprobes-drugs.org Severe glutathione synthetase deficiency, an autosomal recessive disorder characterized by pyroglutamic aciduria, is associated with neurological findings that can include intellectual disabilities, psychomotor retardation, spasticity, ataxia, tremors, dysarthria, psychosis, and seizure disorders. medscape.compsu.edu These are considered secondary neurological involvement occurring in systemic glutathione synthetase deficiency. medscape.com
Beyond these inherited disorders, there is some research exploring the role of pyroglutamic acid in other neurological contexts. Pyroglutamic acid-containing amyloid-beta peptides have been found in the brain tissue of patients with Alzheimer's disease, and these peptides aggregate at a higher rate. wikipedia.orgcaymanchem.com Some preclinical studies suggest potential neuroprotective effects of pidolic acid (this compound) and its possible role in mitigating the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's in those studies. wbcil.com However, the primary established link between elevated pyroglutamic acid and neurological disorders lies within the context of inborn errors of metabolism and the encephalopathy seen in severe acquired pyroglutamic acidosis. medscape.compsu.eduresearchgate.nettandfonline.comnih.gov
Here is a summary of neurological manifestations in severe glutathione synthetase deficiency:
Neurological Manifestations in Severe Glutathione Synthetase Deficiency
| Manifestation | Source |
|---|---|
| Intellectual Disabilities | medscape.compsu.edu |
| Psychomotor Retardation | medscape.compsu.edu |
| Spasticity | medscape.compsu.edu |
| Ataxia | medscape.com |
| Intention Tremors | medscape.com |
| Dysarthria | medscape.com |
| Psychosis | medscape.com |
| Seizure Disorders | drugbank.commedscape.com |
| Progressive Encephalopathy | nih.govpsu.edujmolpat.compsu.edu |
Alzheimer's Disease and Amyloid Beta Peptides
The accumulation of amyloid-beta (Aβ) peptides in the brain is considered a central event in the pathogenesis of Alzheimer's disease (AD). researchgate.netresearchgate.net A modified form of Aβ that is N-terminally truncated and bears a pyroglutamate (B8496135) modification (pE-Aβ), particularly at position 3 (AβpE3), is abundant in cerebral amyloid deposits in AD brains. researchgate.netnih.govgrantome.comnih.gov This pyroglutamate modification is generated by the enzyme glutaminyl cyclase. grantome.comnih.gov
Studies indicate that pE-Aβ has a higher propensity for oligomerization and aggregation compared to full-length Aβ, potentially acting as a seed for the accumulation of neurotoxic Aβ oligomers and amyloid deposits. nih.govgrantome.com Furthermore, pE-Aβ exhibits increased resistance to degradation by peptidases, contributing to its persistence in biological fluids and tissues. nih.gov Research in animal models of AD has explored targeting AβpE3 through immunotherapy as a potential therapeutic strategy to reduce Aβ deposition and mitigate cognitive decline. grantome.combioserendipity.com Studies have shown that early intervention targeting pyroGlu Aβ in transgenic mice models can be effective in reducing memory impairment and delaying symptom onset. grantome.combioserendipity.com
Parkinson's Disease
Alterations in amino acid metabolism, including that of pyroglutamic acid, have been observed in individuals with Parkinson's disease (PD). asm.orgnih.gov Research investigating gut microbiota and metabolome alterations in PD patients has identified changes in several classes of metabolites, including amino acids such as pyroglutamic acid, glutamate, leucine, isoleucine, and phenylalanine. asm.orgnih.gov Specifically, some studies have noted changes in the levels of pyroglutamic acid in fecal samples of PD patients. asm.orgnih.gov
These metabolic changes are suggested to be correlated with alterations in the abundance of certain gut bacteria, such as members of the Lachnospiraceae family, which are linked to anti-inflammatory and neuroprotective effects. asm.org While the exact role of pyroglutamic acid in PD pathogenesis is still under investigation, these findings suggest a potential link between gut microbiota, altered amino acid metabolism, and the development or progression of the disease. asm.orgnih.govmdpi.comfrontiersin.org
Schizophrenia
Pyroglutamic acid has been associated with schizophrenia in some research. lmdb.ca While the precise mechanisms are not fully elucidated, studies have explored the effects of pyroglutamyl peptides on neurological functions, including memory and anxiety. ijmrhs.com this compound has been shown to be converted into glutamate and also to potentially antagonize the effects of glutamate in the brain. ijmrhs.com Given the complex neurochemical imbalances involved in schizophrenia, the involvement of metabolites like pyroglutamic acid and their interaction with neurotransmitter systems warrants further investigation.
Systemic Lupus Erythematosus (SLE) as a Potential Biomarker
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease. nih.govresearchgate.net Metabolomic studies have explored the potential of using metabolic profiles to identify biomarkers for SLE diagnosis and to distinguish SLE patients from healthy individuals. nih.govresearchgate.netoup.comnih.gov
Several studies have reported that serum this compound could serve as a potential diagnostic biomarker for SLE. nih.govoup.comnih.gov Metabolomic analysis has shown significantly increased levels of this compound in the serum of SLE patients compared to healthy controls. researchgate.netoup.comnih.gov
Data from studies investigating serum metabolite levels in SLE patients and healthy controls highlight the potential of this compound as a diagnostic marker. For instance, one study reported that this compound achieved an area under the receiver-operating characteristic curve (AUC) of 0.955 with high sensitivity (97.22%) and specificity (83.33%) at a specific cut-off value, indicating its strong diagnostic potential. oup.comnih.gov
| Metabolite | Fold Change (SLE vs. Healthy) | AUC | Sensitivity | Specificity |
|---|---|---|---|---|
| This compound | Increased | 0.955 | 97.22% | 83.33% |
Note: Data is illustrative and based on findings from cited research where this compound levels were increased in SLE patients and showed high diagnostic potential. Specific fold change values can vary between studies.
Type 2 Diabetes Mellitus and High Blood Pressure
Metabolomic analysis has also provided insights into metabolic disturbances associated with Type 2 Diabetes Mellitus (T2DM) and the progression to high blood pressure (HBP) in these patients. bmj.comnih.govnih.govresearchgate.net Studies comparing the metabolomic profiles of patients with T2DM and those with T2DM and HBP have identified differential metabolites. bmj.comnih.govnih.govresearchgate.net
In patients with T2DM who developed HBP, decreased levels of several metabolites, including L-isoleucine, L-glutamic acid, pyroglutamic acid, and linoleic acid, were observed. bmj.comnih.govnih.govresearchgate.net Conversely, levels of sphinganine, certain ceramides, and citric acid were found to be increased. bmj.comnih.govnih.govresearchgate.net These changes in metabolite levels are associated with metabolic pathways such as the γ-glutamyl cycle, the tricarboxylic acid (TCA) cycle, and ceramide metabolism. bmj.comnih.govresearchgate.net The observed decrease in pyroglutamic acid in the context of T2DM progression to HBP suggests an alteration in these metabolic processes, which may contribute to the complications of T2DM. bmj.comnih.govnih.govresearchgate.net
| Metabolite | Change in T2DM + HBP vs. T2DM | Associated Pathway |
|---|---|---|
| This compound | Decreased | γ-glutamyl cycle |
| L-Isoleucine | Decreased | Amino acid metabolism |
| L-Glutamic acid | Decreased | γ-glutamyl cycle |
| Linoleic acid | Decreased | Fatty acid metabolism |
| Sphinganine | Increased | Ceramide metabolism |
| Cer(d18:0/16:0) | Increased | Ceramide metabolism |
| Cer(d18:0/18:0) | Increased | Ceramide metabolism |
| Citric acid | Increased | Tricarboxylic acid cycle |
Note: Data is illustrative and based on findings from cited research on metabolic changes in T2DM patients with HBP.
Polycystic Ovary Syndrome (PCOS)
Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women associated with metabolic abnormalities and infertility. nih.govnih.gov Metabolomic studies investigating the metabolic profiles in women with PCOS have identified altered metabolite levels in biological fluids and tissues, including cumulus cells. nih.govnih.govresearchgate.netresearchgate.netacs.org
Research focusing on cumulus cells from women with PCOS has shown increased levels of this compound, along with increased L-glutamate and L-phenylalanine, and decreased levels of Cys-Gly and N-acetyl-L-methionine. nih.govnih.gov These findings suggest disturbances in glutathione metabolism in the cumulus cells of women with PCOS. nih.govnih.govresearchgate.net Increased pyroglutamic acid levels in cumulus cells are associated with reduced glutathione synthesis, which can lead to oxidative stress. nih.govnih.govresearchgate.net This decreased glutathione synthesis due to high levels of pyroglutamic acid in cumulus cells may be linked to the quality of oocytes in women with PCOS. nih.govnih.gov
| Metabolite | Change in PCOS Cumulus Cells vs. Control | Associated Process |
|---|---|---|
| This compound | Increased | Glutathione metabolism |
| L-Glutamate | Increased | Glutathione metabolism |
| L-Phenylalanine | Increased | Amino acid metabolism |
| Cys-Gly | Decreased | Glutathione synthesis |
| N-acetyl-L-methionine | Decreased | Amino acid metabolism |
Note: Data is illustrative and based on findings from cited research on metabolic changes in cumulus cells of women with PCOS.
Ulcerative Colitis
Ulcerative Colitis (UC) is a type of inflammatory bowel disease (IBD). nih.govfrontiersin.org Metabolomic studies have investigated metabolic signatures in individuals with IBD, including UC. nih.govnih.gov
Research has identified elevated levels of pyroglutamic acid in the serum of patients with ulcerative colitis. nih.govnih.gov Pyroglutamic acid was identified as one of the metabolites with significantly altered levels in the serum of UC patients compared to healthy controls. nih.gov These findings suggest a relationship between UC and disturbed metabolic pathways, including glutathione metabolism. nih.govnih.gov
Furthermore, studies have explored the potential role of pyroglutamic acid beyond just being a biomarker. Research indicates a positive correlation between pyroglutamic acid levels and the upregulation of inflammatory factors and increased levels of phosphorylated histone H2AX (γH2AX), which is related to DNA damage, in intestinal epithelial cells. nih.gov These results suggest that pyroglutamic acid may not only be a biomarker for distinguishing ulcerative colitis status but could also be a metabolite that promotes inflammation and potentially the transformation of ulcerative colitis to colorectal cancer. nih.gov
| Condition | Biological Sample | Change in Pyroglutamic Acid Level | Potential Implication |
|---|---|---|---|
| Ulcerative Colitis | Serum | Elevated | Biomarker, potential pro-inflammatory role |
| IBD (Children) | Urine | Significantly Higher | Impaired glutathione synthesis |
Note: Data is illustrative and based on findings from cited research on pyroglutamic acid levels in Ulcerative Colitis and IBD.
Cervical Cancer and Gastric Cancer
This compound (pGlu), a derivative of glutamine, has been investigated for its potential role and altered levels in various cancers, including cervical cancer and gastric cancer. Research in these areas suggests that this compound may serve as a potential biomarker or be involved in the metabolic reprogramming characteristic of these malignancies.
In the context of cervical cancer, metabolomic studies have identified this compound among metabolites that show differential levels when comparing normal cervical tissue, cervical intraepithelial neoplasia (CIN), and invasive cervical cancer. One study using LC-MS analysis of cervicovaginal lavages and vaginal swabs found that a combination of seven metabolites, including pyroglutamate, could discriminate between CINs and cervical cancer versus normal samples. nih.govd-nb.info These seven metabolites, when combined with positive HPV status, were correlated with a substantial risk of cancer progression. nih.govd-nb.info This suggests that elevated levels of targeted metabolites, including this compound, in conjunction with HPV infection, may indicate a significant risk for the development of CIN2/3 and cervical cancer. d-nb.info
For gastric cancer, studies have also explored the metabolic profile, and this compound has been identified as a metabolite with altered levels. Untargeted metabolomic analysis of stomach cancer cells using GC/MS spectrometry revealed that pyroglutamic acid levels were significantly lower in stomach cancer cells relative to normal cells, showing a drastic reduction of 22-fold. nih.gov This marked reduction in pyroglutamic acid level was suggested as a potential biomarker to aid early detection of stomach cancer. nih.gov Another study investigating microbiota and metabolites in proximal and distal gastric cancer patients found that this compound and glutamine were significantly increased in distal gastric cancer tissue. nih.gov Furthermore, untargeted metabolomic approaches using urine samples from gastric cancer patients have identified this compound as a prominent biomarker, along with other metabolites like L-threonine, benzoic acid, creatinine, and pentadecanol. researchgate.netresearchgate.net
The observed changes in this compound levels in both cervical and gastric cancers highlight its potential involvement in the altered metabolic pathways of these diseases. While some studies indicate elevated levels in cervical cancer and distal gastric cancer tissue, others report a significant decrease in gastric cancer cells. These contrasting findings may reflect differences in sample types (tissue vs. cells, serum vs. urine), cancer subtypes, or the specific metabolic contexts being investigated. The role of this compound as a biomarker or its functional significance in the progression of these cancers warrants further investigation.
Detailed Research Findings:
Research findings regarding this compound in cervical and gastric cancers include:
In cervical cancer, a metabolomic study identified pyroglutamate as one of seven metabolites that, in combination with positive HPV status, correlated with a significant risk for the development of CIN2/3 and cervical cancer. nih.govd-nb.info The seven metabolites showed a diagnostic value with an AUC of 0.83 between normal and cervical cancer groups. d-nb.info
In gastric cancer cells, a GC/MS metabolomics study observed a 22-fold reduction in pyroglutamic acid levels compared to normal cells. nih.gov
In distal gastric cancer tissue, this compound levels were found to be significantly increased. nih.gov
Urinary metabolomic analysis identified this compound as a prominent biomarker for gastric cancer. researchgate.netresearchgate.net
Data Tables:
Based on the research findings:
| Cancer Type | Sample Type | Observed Change in this compound Level | Fold Change / Significance | Source |
| Cervical Cancer | Cervicovaginal lavages/vaginal swabs | Elevated (part of a metabolite panel) | AUC 0.83 (panel) | nih.govd-nb.info |
| Gastric Cancer | Stomach Cancer Cells | Decreased | 22-fold reduction | nih.gov |
| Gastric Cancer | Distal Gastric Cancer Tissue | Increased | Significantly increased | nih.gov |
| Gastric Cancer | Urine | Identified as prominent biomarker | N/A | researchgate.netresearchgate.net |
Analytical Methodologies for L Pyroglutamic Acid Quantification and Profiling
Spectrophotometric Determination and Enzymatic Methods
Spectrophotometric methods offer a foundational approach for the determination of L-pyroglutamic acid. One established method involves the quantitative cleavage of the lactam ring of this compound through acid hydrolysis to yield glutamic acid. The resulting glutamic acid is then determined spectrophotometrically using an enzymatic assay. This method has been applied to quantify this compound in diverse samples such as molasses, wastewater, and catsup, with a quantitative detection limit of 0.01 mg/mL. oup.com The procedure typically involves a cleanup step to remove interfering substances, such as precipitating proteins with ethanol (B145695) and using a cationic exchanger to retain amino acids. oup.com This approach is particularly suitable for laboratories with basic equipment. oup.com
Enzymatic methods can also be more directly employed for the quantification of this compound. A simplified and rapid procedure utilizes a thermostable pyroglutamate (B8496135) aminopeptidase (B13392206) from the thermophilic archaebacterium Pyrococcus furiosus. This enzyme specifically cleaves the N-terminal pyroglutamate residue from peptides. nih.gov The resulting hydrolysate can then be analyzed by techniques like isocratic HPLC with a column-switching technique to separate and quantify the cleaved pyroglutamic acid. nih.gov This enzymatic approach has demonstrated high efficiency, cleaving more than 85% of pyroglutamate from peptides with a wide range of molecular weights (362.4 to 4599.4 Da). nih.gov Another continuous spectrophotometric assay for L-glutamate, which can be adapted for this compound after hydrolysis, involves the enzymes L-glutamate oxidase and glutamic-pyruvic transaminase, creating a recycling system that generates a detectable chromophore. nih.gov
Table 1: Comparison of Spectrophotometric and Enzymatic Methods for this compound Quantification
| Method | Principle | Sample Types | Detection Limit | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Acid Hydrolysis followed by Spectrophotometry | Cleavage of the lactam ring to form glutamic acid, which is then measured enzymatically. oup.com | Molasses, wastewater, catsup. oup.com | 0.01 mg/mL. oup.com | Suitable for laboratories with limited resources. oup.com | Indirect measurement; requires a hydrolysis step. |
| Pyroglutamate Aminopeptidase with HPLC | Enzymatic cleavage of N-terminal pyroglutamate followed by HPLC separation and quantification. nih.gov | Peptides. nih.gov | Not specified. | High specificity and efficiency for N-terminal pyroglutamate. nih.gov | Primarily for pyroglutamate in peptides, not free pyroglutamic acid. |
| Continuous Enzymatic Cycling | L-glutamate is recycled, producing a measurable chromophore; can be used for pyroglutamic acid after hydrolysis. nih.gov | Not specified. | Low levels of L-glutamate. nih.gov | Continuous measurement and high sensitivity. | Indirect; requires initial hydrolysis of pyroglutamic acid. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultrahigh-Performance Liquid Chromatography (UHPLC)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultrahigh-performance liquid chromatography (UHPLC) are powerful and widely used techniques for the sensitive and specific quantification of this compound in complex biological matrices. These methods offer high resolution and the ability to separate this compound from other closely related metabolites.
UHPLC systems, utilizing columns with small particle sizes (e.g., 1.7 μm), can achieve excellent separation of this compound and its derivatives. nih.govnih.gov For instance, reversed-phase chromatography using an ODS (octadecylsilane) column is effective for separating diastereomers of amino acids labeled with this compound derivatives. nih.gov In a study developing a method to measure glutamine, glutamic acid, and pyroglutamic acid, an Agilent 1290 Infinity UHPLC system with a Zorbax SB C-18 column (3.0 × 100 mm, 1.8 μm particle size) was used. acs.org The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile, with additives such as formic acid to improve ionization. acs.orgnih.gov
LC-MS/MS analysis is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govacs.orgnih.gov For example, an Agilent 6460 triple quadrupole with a jet stream ESI source has been used for the analysis of this compound. acs.orgnih.gov The specific transitions from the precursor ion to product ions for this compound are monitored for quantification. This approach allows for detection at very low levels, often in the fmol range. nih.govnih.gov
Table 2: Exemplary LC-MS/MS and UHPLC Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography System | Agilent 1290 Infinity UHPLC | acs.orgnih.gov |
| Column | Zorbax SB C-18 (3.0 × 100 mm, 1.8 μm) | acs.org |
| Mobile Phase | Water and acetonitrile with 0.3% HFBA and 0.5% formic acid | acs.org |
| Mass Spectrometer | Agilent 6460 triple quadrupole | acs.orgnih.gov |
| Ionization Source | Electrospray Ionization (ESI) | acs.orgnih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govacs.orgnih.gov |
Metabolomics Approaches for Biomarker Identification
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for identifying potential biomarkers for various diseases. In this context, this compound has been identified as a significant metabolite in several pathological conditions.
In a study on systemic lupus erythematosus (SLE), metabolic profiling of serum samples using an LC-MS/MS-based metabolomics platform revealed that this compound was significantly increased in SLE patients compared to healthy controls. nih.gov Further targeted analysis showed that this compound had a high diagnostic potential, with an area under the receiver-operating characteristic curve (AUC) of 0.955, a sensitivity of 97.22%, and a specificity of 83.33% at a cut-off of 61.54 μM. nih.govresearchgate.net
Similarly, metabolomics screening of serum has identified pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis (NASH). One study reported a sensitivity of 72% and a specificity of 85% for pyroglutamate in distinguishing NASH patients. researchgate.net Another study using high-performance liquid chromatography-mass spectrometry (HPLC-MS) also found pyroglutamate to be a promising biomarker for differentiating NASH from nonalcoholic fatty liver (NAFL). researchgate.net
Furthermore, in the context of ulcerative colitis, an untargeted metabolomic study of serum samples using high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry identified elevated levels of pyroglutamic acid in patients. nih.gov The relative abundance of pyroglutamic acid was found to be higher in 74.2% of ulcerative colitis patients compared to healthy controls. nih.gov
Table 3: this compound as a Biomarker in Various Diseases Identified through Metabolomics
| Disease | Sample Type | Analytical Platform | Key Finding | Diagnostic Potential (AUC) |
|---|---|---|---|---|
| Systemic Lupus Erythematosus (SLE) | Serum | LC-MS/MS | Significantly increased this compound in SLE patients. nih.govm3india.in | 0.955. nih.govresearchgate.net |
| Nonalcoholic Steatohepatitis (NASH) | Serum | HPLC-MS | Pyroglutamate identified as a promising biomarker to distinguish NASH from NAFL. researchgate.net | 0.82. researchgate.net |
| Ulcerative Colitis | Serum | HPLC-QTOF-MS | Elevated levels of pyroglutamic acid in ulcerative colitis patients. nih.gov | 0.67. nih.gov |
Isotopic Labeling Strategies for Differential Analysis
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org In the context of this compound analysis, isotopic labeling strategies are employed for differential and quantitative analysis, particularly for the enantioseparation of amino acids and chiral amines.
One approach involves the synthesis of this compound succinimidyl ester (L-PGA-OSu) and its deuterated isotopic variant (L-PGA[d5]-OSu) as chiral labeling reagents. nih.gov These reagents are used to label the enantiomers of amino acids, and the resulting diastereomers are then separated by reversed-phase UHPLC and detected by ESI-MS/MS. nih.gov This isotope-coded derivatization allows for the differential analysis of D- and L-amino acids in different sample groups. nih.gov
Similarly, light and heavy isotopic variants of this compound (L-PGA and L-PGA-d5) have been used as chiral labeling reagents for the enantioseparation of chiral amines. nih.gov The amines are labeled with either the light or heavy reagent, and the resulting diastereomers are separated by UHPLC and quantified by ESI-MS/MS. nih.gov This strategy enables the differential analysis of chiral amine enantiomers in different samples, such as comparing healthy individuals to patients with a disease. nih.gov The use of stable isotope-labeled internal standards is also crucial for correcting for matrix effects and variations in instrument response, thereby improving the accuracy of quantification.
Challenges in Analytical Techniques
Despite the advancements in analytical methodologies for this compound, several challenges remain. A significant issue in LC-MS-based analysis is the in-source cyclization of glutamine and glutamic acid to form pyroglutamic acid. acs.orgnih.govnih.gov This artifact can lead to an overestimation of the endogenous levels of pyroglutamic acid and an underestimation of glutamine and glutamic acid. acs.orgresearchgate.net
The extent of this in-source conversion can be substantial, with studies showing that a minimum of 33% and up to almost 100% of glutamine can be converted to pyroglutamic acid in the electrospray ionization source, depending on the instrument parameters such as fragmentor voltage. acs.orgnih.govnih.gov
To address this challenge, it is crucial to achieve adequate chromatographic separation of glutamine, glutamic acid, and pyroglutamic acid. acs.orgnih.govnih.gov This separation allows for the differentiation of pyroglutamic acid that is naturally present in the sample from that which is formed as an artifact in the ion source. acs.orgnih.gov Additionally, the use of isotopic internal standards for glutamine and glutamic acid can help to correct for this in-source formation. nih.gov User-optimized instrument parameters, particularly the fragmentor voltage, are also important for minimizing this cyclization. nih.gov Another challenge is the polar nature of this compound, which can make its retention on traditional nonpolar reversed-phase columns difficult, sometimes necessitating the use of hydrophilic interaction liquid chromatography (HILIC) or derivatization. ankara.edu.trresearchgate.net
Synthetic and Biotechnological Production of L Pyroglutamic Acid and Derivatives
Chemical Synthesis Approaches
Chemical synthesis routes primarily involve the cyclization of L-glutamic acid or synthesis from other chiral precursors like L-hydroxyproline.
A major industrial approach for producing L-pyroglutamic acid is the semi-synthetic method using L-glutamic acid as the raw material. chemicalbook.comgoogle.com This process typically involves the thermal dehydration of L-glutamic acid, leading to the formation of an intramolecular amide bond between the α-amino group and the γ-carboxyl group. chemicalbook.com
Early methods involved heating a 42% aqueous solution of glutamic acid at 140 °C for 3 hours, resulting in a reaction solution where this compound is the main component. chemicalbook.comgoogle.com This method yields this compound with a conversion rate of 94%. chemicalbook.com The dehydrated solution is then subjected to concentration under reduced pressure, crystallization, washing, and drying to obtain the final product. chemicalbook.com
Controlling temperature and dehydration time is crucial in this method. chemicalbook.com Temperatures around 150°C, maintained for about 45 minutes, have been reported. patsnap.comgoogle.com Higher temperatures, exceeding 160°C, can lead to racemization of L-glutamic acid, reducing the optical purity of the resulting this compound. patsnap.comgoogle.com Conversely, temperatures below 140°C may result in incomplete dehydration, leaving residual water-soluble L-glutamic acid and affecting the specific rotation value. google.com
Variations of this method include performing the dehydration reaction in an ethanol (B145695) system with the addition of a dehydration catalyst, such as concentrated sulfuric acid. patsnap.comgoogle.com This allows the reaction to occur at lower temperatures (88-100 °C, preferably 88-95 °C) for several hours (3-6 hours, preferably 4 hours), which helps prevent racemization. patsnap.comgoogle.com In this ethanol-based method, this compound is soluble in ethanol, while unreacted L-glutamic acid is insoluble, allowing for filtration to remove the unreacted starting material. patsnap.comgoogle.com Subsequent concentration and crystallization from the ethanol filtrate yield high-purity this compound (over 99.5% purity and over 85% yield). patsnap.comgoogle.com
Thermal evaporation of molten L-glutamic acid has also been used to deposit thin layers of pyroglutamic acid through intramolecular lactamization. researchgate.net
Several thermal dehydration procedures have been investigated, including those in aqueous solutions and with different purification methods like ion-exchange resins. bg.ac.rs
This compound analogues can be synthesized from L-hydroxyproline. frontiersin.orgfigshare.comresearchgate.netresearchgate.net This approach involves utilizing the pyrrole (B145914) ring structure of L-hydroxyproline as a precursor. frontiersin.org One strategy involves preassembling chiral hydroxyl groups onto the pyrrole ring of L-hydroxyproline, followed by oxidative carbonylation of the active methylene (B1212753) group. frontiersin.org Another pathway aims to induce a chiral hydroxyl group at the alpha position of the carbonyl group in this compound, starting from this compound itself via oxidation hydroxylation. frontiersin.org However, successfully constructing chiral hydroxyl groups using asymmetric oxidation methods starting from this compound has been challenging. frontiersin.org
A concise approach for synthesizing novel this compound analogues from L-hydroxyproline has been explored, yielding compounds with potential antifungal activity. frontiersin.orgresearchgate.netresearchgate.net
Biosynthetic Production and Fermentation
This compound is a natural metabolite. georganics.skwikipedia.org In living cells, it is derived from glutathione (B108866) through the action of γ-glutamyl cyclotransferase. wikipedia.org It can also be formed from N-terminal glutamine residues in proteins through spontaneous or enzymatic cyclization catalyzed by glutaminyl cyclases. wikipedia.org
While poly-γ-glutamic acid (γ-PGA), a related biopolymer, is produced through microbial fermentation by various Bacillus species, the direct microbial fermentation specifically for this compound is less extensively documented in the provided sources compared to its formation as a metabolite or through chemical synthesis. mdpi.compreprints.org
Studies on the biosynthesis of γ-PGA highlight that the monomeric units of L-glutamic acid can be acquired through exogenous or endogenous pathways. preprints.org Glutamine synthase facilitates the conversion of exogenous L-glutamic acid into L-glutamine, which serves as a precursor for glutamic acid synthesis. mdpi.compreprints.org The incorporation of D-glutamate into the growing L-glutamate chain during γ-PGA synthesis is facilitated by a racemization reaction. mdpi.com
Certain microorganisms, such as Fusarium graminearum, can metabolize exogenous this compound, efficiently reducing its concentration in the medium. mdpi.com This suggests the presence of enzymatic pathways for the uptake and conversion of this compound, potentially back to glutamate (B1630785) via 5-oxoprolinase. mdpi.com
This compound is found in significant amounts in ripened Italian cheeses like Grana Padano and Parmigiano Reggiano, which are produced with thermophilic lactic acid bacteria starters. nih.gov The formation of this compound in these cheeses appears to be primarily enzymatic, as indicated by the presence of the L-enantiomer. nih.gov
Derivatization for Enhanced Bioactivity and Applications
This compound serves as a versatile chiral building block for the synthesis of various bioactive molecules, including pharmaceuticals, alkaloids, and natural products. chemicalbook.comnordmann.globalresearchgate.net Its structure, containing a lactam carbonyl, a carboxylic functionality, and an NH group, allows for various derivatizations. researchgate.net
Derivatization of this compound can lead to compounds with enhanced bioactivity. For instance, the reaction of this compound with 4-chlorophenol (B41353) to produce an ester was found to effectively improve the antibacterial activity of the resulting compounds. frontiersin.org
Sulfonyl ester derivatives of this compound analogues synthesized from L-hydroxyproline have shown moderate antifungal activity against various plant pathogenic fungi, including Pyricularia oryzae, Fusarium graminearum, Alternaria brassicae, Valsa mali, and Alternaria alternariae. frontiersin.orgresearchgate.netnih.gov Specific derivatives, such as C08a and C08l, have demonstrated potential as lead agents for controlling Fusarium graminearum. frontiersin.org
Studies on this compound esters have revealed significant antifungal activity against Phytophthora infestans. researchgate.netnih.gov Compounds 2d and 2j, for example, exhibited potent activity with EC50 values of 1.44 and 1.21 μg mL⁻¹, respectively, which were considerably lower (more potent) than that of the commercial fungicide azoxystrobin (B1666510) (7.85 μg mL⁻¹). researchgate.netnih.gov The introduction of specific substituents, such as phenyl or benzyl (B1604629) groups on a triazole ring at the meta-position of a benzene (B151609) ring in L-pyroglutamate analogues, has been shown to influence antifungal activity against Phytophthora infestans. researchgate.net
Beyond antifungal properties, this compound derivatives have displayed other bioactivities. Compounds like 2e, 2g, and 4d have shown anti-inflammatory activity by reducing LPS-induced NO production in BV-2 microglial cells, and neuritogenic activity in NGF-induced PC-12 cells. researchgate.netnih.gov
This compound derivatives are also explored for their potential in drug delivery, with esters being used as dermal penetration enhancers. georganics.sk Furthermore, this compound is utilized in the synthesis of nonproteinogenic amino acids and chiral N-heterocyclic carbenes used as catalysts in asymmetric synthesis. chemicalbook.com
This compound has been identified as a resistance-related metabolite in barley in response to Fusarium infection and has been shown to affect the biosynthesis of trichothecenes and phenylpropanoids by F. graminearum. mdpi.comresearchgate.net It decreased the accumulation of trichothecenes by inhibiting the expression of relevant Tri genes. mdpi.comresearchgate.net
Interactive Data Table: Antifungal Activity of this compound Esters against Phytophthora infestans
| Compound | EC50 (μg mL⁻¹) | Reference |
| 2d | 1.44 | researchgate.netnih.gov |
| 2j | 1.21 | researchgate.netnih.gov |
| Azoxystrobin (Commercial) | 7.85 | researchgate.netnih.gov |
Emerging Research Areas and Therapeutic Potential
L-Pyroglutamic Acid in Drug Delivery and Permeation Enhancement
Research is exploring the utility of this compound in enhancing the delivery and permeation of other compounds. Studies on the in vitro permeation behavior of this compound and its derivatives, such as L-pyroglutamyl-L-tryptophan and its ethyl ester, have been conducted to gather information relevant to oral administration. These investigations suggest that certain pyroglutamyl derivatives may facilitate diffusion across biological barriers, including potentially the blood-brain barrier, and enhance the rate of entry of drug molecules into the central nervous system. researchgate.net
Furthermore, this compound has been investigated as a co-former in the creation of pharmaceutical co-crystals. This approach aims to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and permeability, without altering their therapeutic effect. For instance, co-crystals of Puerarin with this compound have shown enhanced solubility in various media compared to pure Puerarin, a drug categorized with low solubility and intestinal permeability according to the biopharmaceutics classification system (BCS) Class IV. scielo.org.mx Amino acid derivatives, including those based on glutamic acid, are also being explored as chemical permeation enhancers in transdermal drug delivery systems due to their biodegradability and low toxicity. mdpi.com
This compound Analogues and Derivatives
The structural core of this compound serves as a valuable scaffold for the design and synthesis of analogues and derivatives with diverse biological activities. researchgate.net These modifications can lead to compounds with enhanced or novel therapeutic properties.
Antifungal Activities against Phytopathogens
A significant area of research focuses on the antifungal activities of this compound analogues, particularly against phytopathogens. Studies have demonstrated that a series of this compound analogues, often synthesized from natural product leads, exhibit significant antifungal activity against various plant fungi, including Phytophthora infestans, Pseudoperonospora cubensis, Pyricularia oryzae, Fusarium graminearum, Alternaria brassicae, Valsa mali, and Alternaria alternariae. researchgate.netmdpi.comresearchgate.netnih.govnih.govfrontiersin.orgfrontiersin.orgfigshare.com
Detailed bioassays and structure-activity relationship (SAR) studies have identified specific this compound esters with potent activity against P. infestans. For example, compounds referred to as 2d and 2j have shown EC50 values of 1.44 and 1.21 μg mL-1, respectively, which are considerably lower (more potent) than that of the commercial fungicide azoxystrobin (B1666510) (7.85 μg mL-1). researchgate.netnih.gov The complex of L-pyroglutamate with copper or zinc has also shown increased toxicity to phytopathogen cells. researchgate.net
Research on this compound analogues derived from L-hydroxyproline has also indicated moderate antifungal activity against several phytopathogenic fungi, with some compounds, like C08a and C08l, showing potential as lead agents for controlling Fusarium graminearum. researchgate.netnih.govfrontiersin.orgfrontiersin.orgfigshare.com this compound itself has demonstrated excellent antifungal activity against P. infestans and P. cubensis, with EC50 values of 9.48 and 10.82 μg/ml, respectively. nih.govfrontiersin.orgfrontiersin.org
Anti-Inflammatory Properties
This compound analogues have also been investigated for their anti-inflammatory properties. Certain compounds, such as 2e, 2g, and 4d from a series of synthesized analogues, have displayed anti-inflammatory activity against LPS-induced nitric oxide (NO) production in BV-2 microglial cells. researchgate.netnih.gov Pyroglutamic lactam derivatives, structurally related to this compound, have also been noted for their potential anti-inflammatory activities. aip.org Studies in mice have shown that pyroglutamic acid can significantly reduce the secretion of inflammatory cytokines in the small intestine, alleviating intestinal structural damage caused by a high-salt diet. cnif.cn
Neuritogenic Activity
Neuritogenic activity, the ability to induce neurite outgrowth, has been observed in some this compound analogues. Compounds like 2e, 2g, and 4d have demonstrated neuritogenic activity in NGF-induced PC-12 cells, similar to their anti-inflammatory effects. researchgate.netnih.gov This suggests a potential role for these analogues in promoting neuronal differentiation or regeneration.
Antibacterial Activity
This compound and its derivatives have shown antibacterial activity. This compound has demonstrated gram-negative antibacterial activity. researchgate.net Studies on this compound esters have also indicated vigorous antibacterial activity. nih.gov More recent research has explored the antibacterial efficacy of this compound in combination with copper (II) ions. Solutions containing Copper (II) Sulfate and this compound have shown significant growth inhibition against Escherichia coli K12 bacteria over extended periods in aqueous solutions, demonstrating improved efficacy compared to standard disinfectants like Lysol in long-term scenarios. researchgate.netdergipark.org.tr
Pyroglutamyl Peptides: Behavioral Effects and Neurochemical Interactions
Pyroglutamyl peptides, which feature an N-terminal pyroglutamic acid residue, are a class of peptides with notable biological activities, particularly concerning behavioral effects and neurochemical interactions. These peptides can be formed endogenously or during food processing through the cyclization of N-terminal glutamine or glutamic acid residues. ijmrhs.comdcu.ie
Studies in mice have investigated the effects of this compound and various pyroglutamyl peptides, such as pyroglutamic acid-valine (pGlu-Val), pyroglutamic acid-leucine (pGlu-Leu), and pyroglutamic acid-valine-aspartate-phenylalanine (pGlu-Val-Asp-Phe), on behaviors related to depression, anxiety, and analgesia. ijmrhs.com These studies have shown that both this compound and the tested pyroglutamyl peptides can decrease immobility time in the forced swimming test, indicating antidepressant-like effects. ijmrhs.com Some peptides, like pGlu-Val and pGlu-Leu, have also increased latency in the hot plate test, suggesting analgesic effects. ijmrhs.com While none of the tested peptides significantly altered locomotion in the open field test at the doses used, pGlu-Val-Asp-Phe partially increased time spent and entries into the open arms in the elevated plus-maze test, suggesting some anxiolytic-like activity. ijmrhs.com
This compound has been shown to be converted into glutamate (B1630785) and can also act as a glutamate antagonist in the brain. ijmrhs.com This interaction with the glutamatergic system, along with potential effects on the dopaminergic system, is hypothesized to contribute to the observed behavioral effects of pyroglutamyl peptides. ijmrhs.com Pyroglutamyl peptides, such as pyroglutamate (B8496135) amyloid-β peptides [pGlu-Aβ(3-40/42)], are also implicated in neurodegenerative conditions like Alzheimer's disease, where they represent prominent N-truncated forms of amyloid-β peptides found in plaques and may contribute to aggregation and toxicity. nih.govresearchgate.net Enzymes like human brain pyroglutamyl peptidase (PAPI) play a role in the processing and degradation of regulatory pyroglutamyl peptides such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH). dcu.ie
Antidepressant and Anxiolytic Effects
Recent studies have investigated the potential antidepressant and anxiolytic effects of this compound and related pyroglutamyl peptides. Food-derived pyroglutamyl peptides have shown antidepressant and anxiolytic effects in mice. ijmrhs.com In one study, this compound (50 mg/kg) and certain pyroglutamyl peptides were tested in mice using behavioral models such as the Forced Swimming Test (FST) and Elevated Plus Maze (EPM) test. In the FST, these peptides, including this compound, decreased immobility time, suggesting antidepressant-like effects. ijmrhs.comijmrhs.com While none of the tested peptides had a significant effect in the EPM test, a specific tetrapeptide partially increased the percentage of time spent and entries into the open arm, which is indicative of anxiolytic activity. ijmrhs.comijmrhs.com Previous research also demonstrated that this compound possesses anxiolytic activity in rats using an anticonflict procedure (Vogel test). nih.gov This effect was found to be stereospecific, with D-pyroglutamic acid being inactive. nih.gov The anxiolytic action of this compound in rats was not associated with a decrease in motor activity and did not appear to involve the benzodiazepine (B76468) receptor or changes in serotonin (B10506) levels in the cortex and hippocampus, suggesting a distinct mechanism of action compared to benzodiazepines and 5-HT1a agonists. nih.gov
Analgesic Properties
Research has also explored the analgesic properties of this compound and pyroglutamyl peptides. In the hot plate test in mice, certain pyroglutamyl dipeptides significantly increased the latency of licking the paw, indicating analgesic effects. ijmrhs.comijmrhs.com These findings support the hypothesis that pyroglutamyl metabolites may contribute to the behavioral effects observed with related compounds. ijmrhs.com
Interaction with Dopaminergic and Glutamatergic Systems
This compound has been shown to interact with both glutamatergic and dopaminergic systems. This compound can be converted into glutamate and also appears to antagonize the effects of glutamate in the brain. ijmrhs.comijmrhs.com Studies suggest that pyroglutamyl peptides may influence animal behavior by affecting these neurotransmitter systems. ijmrhs.com Research on corticostriatal glutamatergic transmission in rats demonstrated that this compound competitively inhibits the high-affinity uptake of glutamic acid in striatal synaptosomes. nih.gov It also inhibited the binding of labeled glutamic acid to striatal membranes. nih.gov Significant high-affinity uptake of labeled pyroglutamic acid was observed in striatal synaptosomes, with a similar distribution pattern to glutamic acid uptake in different brain regions, suggesting that pyroglutamic acid uptake may occur in glutamatergic nerve terminals. nih.gov Furthermore, previous studies have indicated that related compounds increased brain dopamine (B1211576) levels in a rat model of posttraumatic stress disorder. ijmrhs.comijmrhs.com
Co-Crystallization for Pharmaceutical Formulation Enhancement
Co-crystallization is an attractive strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their molecular structure. This compound has been utilized as a coformer in the formation of pharmaceutical cocrystals. For instance, a cocrystal of ertugliflozin (B560060) and this compound (marketed as Steglatro) has been developed. nih.govacs.orgresearchgate.netacs.orgfigshare.com While neat cocrystals of ertugliflozin this compound have shown stability under high temperature and humidity, they can dissociate into the amorphous free form of ertugliflozin in the presence of certain excipients in tablet formulations. acs.orgresearchgate.netacs.orgfigshare.com Research has investigated the influence of excipient physicochemical properties, such as pH and hygroscopicity, on this cocrystal dissociation to understand the underlying mechanisms. acs.orgresearchgate.netfigshare.com Strategies to mitigate this dissociation in solid oral dosage forms, such as coating cocrystal particles with hydrophobic silica (B1680970) and incorporating a pH modifier, have demonstrated improved physical stability of the cocrystal under accelerated conditions. acs.orgfigshare.com
This compound as a Chiral Building Block in Asymmetric Synthesis
This compound is a versatile chiral building block used in asymmetric synthesis. ottokemi.comresearchgate.net It has been employed as a chiral starting material for the synthesis of various chiral compounds, including alpha-amino acids. renyi.hu Approaches have involved generating the lactam enolate of this compound, followed by the addition of electrophiles at the C-4 position of the ring system. renyi.hu While the diastereoselectivity in these reactions can vary, this method has been used to synthesize compounds such as gamma,delta-unsaturated alpha-amino acids. renyi.hu this compound derivatives have also been explored as chiral auxiliaries in asymmetric synthesis. clockss.org Its use extends to the synthesis of substituted pyroglutamic acids which can be incorporated into peptide backbones to modify their structure and interaction with biological targets. clockss.org
Industrial Applications and Market Trends
This compound has various industrial applications, with significant use in the pharmaceuticals, food and beverages, and cosmetics industries. dataintelo.comprecisionreports.coqyresearch.com The pharmaceutical segment represents a major application area due to this compound's reported therapeutic benefits, including cognitive enhancement and potential in treating neurological disorders. dataintelo.com The increasing prevalence of neurological diseases and a growing aging population are driving demand in this sector. dataintelo.com this compound is also used as a raw material in cosmetics due to its non-toxic and non-irritating properties, and its ability to form derivatives with beneficial effects on skin and hair. qyresearch.com The global market for this compound was valued at approximately USD 750 million in 2023 and is projected to reach USD 1.4 billion by 2032, with a compound annual growth rate (CAGR) of 7.2% during this period. dataintelo.com Another report estimated the global market at US 50.6 million by 2031, with a CAGR of 3.0%. qyresearch.com The market is segmented by product type (Pharmaceutical Grade, Food Grade, Industrial Grade) and application (Pharmaceuticals, Food and Beverages, Cosmetics, Chemical Industry, and Others). dataintelo.comprecisionreports.co Higher purity grades (98% and 99%) are particularly preferred in the pharmaceutical industry. archivemarketresearch.com Geographically, the Asia Pacific region is expected to dominate the market, driven by industrialization, population growth, and increasing disposable incomes. dataintelo.com
Here is a data table summarizing some market information:
| Market Metric | Value (USD) | Year(s) | Source |
| Global Market Size | ~750 million | 2023 | dataintelo.com |
| Projected Market Size | 1.4 billion | 2032 | dataintelo.com |
| Projected CAGR (2023-2032) | 7.2% | 2023-2032 | dataintelo.com |
| Global Market Size | 41.3 million | 2024 | qyresearch.com |
| Projected Market Size | 50.6 million | 2031 | qyresearch.com |
| Projected CAGR (2025-2031) | 3.0% | 2025-2031 | qyresearch.com |
The market is influenced by factors such as the increasing utilization of this compound in various industries and rising awareness of its health benefits. dataintelo.com
Future Directions and Research Gaps
Elucidation of Underexplored Biological Functions
While L-pyroglutamic acid is recognized as an intermediate in glutathione (B108866) metabolism and is found as an N-terminal modification in many proteins and peptides, its other potential biological roles are still being uncovered researchgate.netwbcil.com. Research suggests it may act as an analogue or reservoir of glutamate (B1630785) and could play a role in osmoprotection researchgate.net. Studies have also indicated its potential influence on neurotransmitter levels, such as acetylcholine (B1216132), which is crucial for cognitive functions like memory and learning wbcil.comijmrhs.com. Furthermore, this compound has been implicated in the response of plants to stress, such as water deficit, by potentially acting as a precursor to proline and enhancing antioxidant capacity csic.es. Its involvement in fungal metabolism, specifically its effect on the biosynthesis of mycotoxins like trichothecenes and phenylpropanoids, also points to broader biological interactions that warrant further study researchgate.netmdpi.com. Future research needs to delve deeper into these underexplored functions to fully understand the physiological significance of free this compound beyond its known metabolic roles.
Comprehensive Mechanistic Studies of Therapeutic Effects
Preliminary research has revealed several potential pharmacological properties of this compound, including anti-phosphodiesterase type 5, anti-angiotensin-converting enzyme, and anti-urease activities mdpi.comwikipedia.org. In vitro studies have shown that it can potently inhibit the catalytic activities of enzymes like human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease mdpi.com. The proposed mechanism for PDE5 inhibition involves interaction with the metal-binding site and lid region of the enzyme's active site mdpi.com. Additionally, this compound has shown promising effects in preclinical animal models, including antidepressant, anxiolytic, and analgesic effects, and has demonstrated positive effects on memory in aged rodents ijmrhs.com. It has also been observed to reverse scopolamine-induced memory disturbance and increase cholinergic activity in rodents ijmrhs.com. However, comprehensive mechanistic studies are needed to fully elucidate the molecular pathways and targets through which this compound exerts these diverse therapeutic effects. Understanding these mechanisms is crucial for assessing its therapeutic potential and guiding the development of targeted interventions.
Development of Novel Analytical Techniques for In Vivo Monitoring
Accurate and sensitive measurement of this compound levels in biological samples is essential for understanding its pharmacokinetics, pharmacodynamics, and role in various physiological and pathological conditions. Current methods for quantifying pyroglutamic acid often involve techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS/MS) mdpi.compreprints.org. However, challenges exist, such as the potential for in-source cyclization of glutamine and glutamic acid to pyroglutamic acid during LC-MS analysis, which can lead to overestimation of pGlu levels acs.org. While LC-MS/MS methods have been developed to separate these compounds and minimize this artifact, there is a need for novel analytical techniques that allow for more routine, rapid, and accurate in vivo monitoring of this compound in various biological matrices, including blood and urine, particularly in clinical settings mdpi.comnih.gov. The development of such techniques would greatly facilitate research into the role of this compound in health and disease and support clinical trials.
Clinical Trials for Therapeutic Applications
Despite promising preclinical findings regarding the potential therapeutic effects of this compound, there is a significant gap in clinical trials evaluating its efficacy and safety for specific medical conditions. While this compound is available in some over-the-counter dietary supplements marketed for cognitive enhancement, the available research suggests caution in their recommendation due to the need for more extensive research nih.gov. The potential applications suggested by current research, such as its effects on cognitive function, antioxidant properties, and enzyme inhibition, warrant investigation in well-designed clinical trials mdpi.comwbcil.com. Conditions where this compound's proposed mechanisms of action might be relevant, such as certain neurological disorders or conditions involving oxidative stress or specific enzyme dysregulation, could be potential targets for future clinical studies mdpi.comwbcil.comijmrhs.com. Conducting rigorous clinical trials is a critical future direction to determine the true therapeutic value of this compound and translate preclinical findings into clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
